3-Fluoro-5-hydroxypyridine-4-carboxylic acid

Catalog No.
S13979781
CAS No.
1211520-92-1
M.F
C6H4FNO3
M. Wt
157.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-hydroxypyridine-4-carboxylic acid

CAS Number

1211520-92-1

Product Name

3-Fluoro-5-hydroxypyridine-4-carboxylic acid

IUPAC Name

3-fluoro-5-hydroxypyridine-4-carboxylic acid

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

InChI

InChI=1S/C6H4FNO3/c7-3-1-8-2-4(9)5(3)6(10)11/h1-2,9H,(H,10,11)

InChI Key

VTBCAJWHLYVTTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)O

3-Fluoro-5-hydroxypyridine-4-carboxylic acid, also known as 3-fluoro-5-hydroxypicolinic acid, is a fluorinated derivative of pyridine that features a hydroxyl group and a carboxylic acid group. Its molecular formula is C6H5FNO3, and it possesses unique structural characteristics that make it an important compound in various chemical and biological applications. The presence of the fluorine atom at the 3-position enhances its electronic properties, while the hydroxyl and carboxylic acid groups contribute to its solubility and reactivity.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or further oxidized to a carboxylic acid derivative.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

3-Fluoro-5-hydroxypyridine-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential antimicrobial properties and as an intermediate in the synthesis of pharmaceuticals. The compound may interact with various biological targets, influencing pathways related to enzyme activity and receptor binding. Its unique structure allows it to modulate biological functions effectively, making it a candidate for drug development.

The synthesis of 3-Fluoro-5-hydroxypyridine-4-carboxylic acid can be achieved through several methods:

  • Fluorination of Pyridine Derivatives: This involves the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide.
  • Hydroxylation of Fluoropyridines: The introduction of the hydroxyl group can be accomplished through oxidation processes.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors to enhance yield and purity while minimizing by-products.

This compound finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting bacterial infections.
  • Agriculture: Potential use in developing new agrochemicals due to its biological activity.
  • Material Science: Exploration as a building block in creating novel materials with specific properties.

Studies have shown that 3-Fluoro-5-hydroxypyridine-4-carboxylic acid interacts with several biological targets, including enzymes and receptors. Its binding affinity and mechanism of action are crucial for understanding how it can be utilized in therapeutic applications. Interaction studies often involve computational modeling to predict binding energies and affinities, which are essential for drug design.

Several compounds share structural similarities with 3-Fluoro-5-hydroxypyridine-4-carboxylic acid but differ in key functional groups or positions:

Compound NameKey Differences
3-Fluoro-5-hydroxypyridineLacks the carboxylic acid group
3-Hydroxypyridine-2-carboxylic acidLacks the fluorine atom
2-Fluoropyridine-3-carboxylic acidDifferent positioning of fluorine and carboxylic acid groups

Uniqueness: The unique arrangement of the fluorine and hydroxyl groups on the pyridine ring gives 3-Fluoro-5-hydroxypyridine-4-carboxylic acid distinct electronic and steric properties that enhance its reactivity and specificity in biological interactions. This arrangement makes it particularly valuable for applications requiring precise molecular interactions compared to its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

157.01752115 g/mol

Monoisotopic Mass

157.01752115 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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